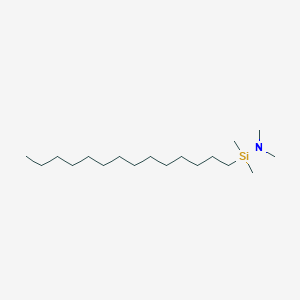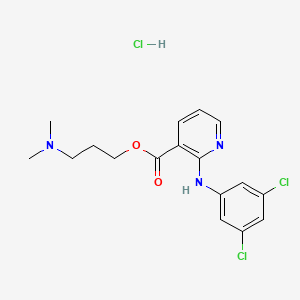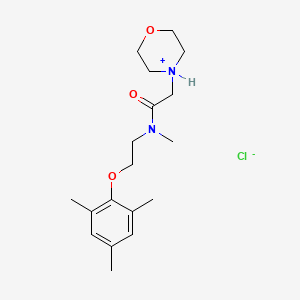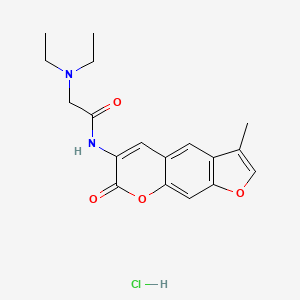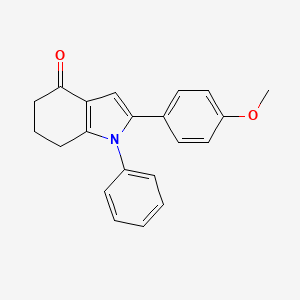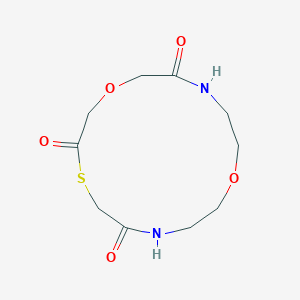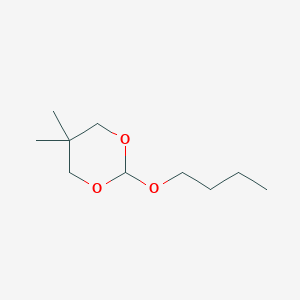![molecular formula C29H26N8O17S2 B14437473 N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol CAS No. 74667-87-1](/img/structure/B14437473.png)
N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines a benzothiepin core with a trinitrophenol moiety, making it an interesting subject for research in synthetic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiepin core, introduction of the methylsulfonyl and oxo groups, and subsequent attachment of the ethane-1,2-diamine and trinitrophenol moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups.
科学研究应用
N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzob
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for the treatment of various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds to N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol include other benzothiepin derivatives and trinitrophenol-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets N’-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzobbenzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol apart is its unique combination of functional groups and structural features
属性
CAS 编号 |
74667-87-1 |
|---|---|
分子式 |
C29H26N8O17S2 |
分子量 |
822.7 g/mol |
IUPAC 名称 |
N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H20N2O3S2.2C6H3N3O7/c1-24(21,22)13-6-7-17-14(11-13)15(19-9-8-18)10-12-4-2-3-5-16(12)23(17)20;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7,11,15,19H,8-10,18H2,1H3;2*1-2,10H |
InChI 键 |
IIGSPFLLXYVKTG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3CC2NCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)


